molecular formula C17H16N2O4 B2937843 N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1396762-05-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2937843
CAS No.: 1396762-05-2
M. Wt: 312.325
InChI Key: MEZBVSGLDODSTP-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The furan ring can be introduced via a coupling reaction, and the phenyl group is often added through a substitution reaction. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide: shares similarities with other furan and oxazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-17(21,15-8-5-9-22-15)11-18-16(20)13-10-14(23-19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZBVSGLDODSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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